molecular formula C19H20F3N5O2 B2912902 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-57-1

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2912902
CAS No.: 2034269-57-1
M. Wt: 407.397
InChI Key: BXULWSGWXFSDKJ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an azetidine ring, a 1,2,3-triazole linker, and a pyrrolidin-2-one moiety, with a 4-(trifluoromethyl)phenyl acetyl group. The azetidine (3-membered saturated ring) contributes conformational rigidity, while the triazole linker, likely synthesized via click chemistry (as inferred from ), enhances metabolic stability. The trifluoromethyl group improves lipophilicity and bioavailability, a common strategy in medicinal chemistry . The pyrrolidin-2-one moiety may modulate solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

1-[[1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2/c20-19(21,22)14-5-3-13(4-6-14)8-18(29)26-11-16(12-26)27-10-15(23-24-27)9-25-7-1-2-17(25)28/h3-6,10,16H,1-2,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXULWSGWXFSDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound generally involves a multi-step organic process:

  • Formation of 4-(trifluoromethyl)phenyl acetic acid: : Starting with a Friedel-Crafts acylation to introduce the trifluoromethyl group on a benzene ring, followed by side chain modification.

  • Azetidine ring formation: : Using azetidinone precursors and establishing the azetidin-3-yl moiety through cyclization reactions.

  • Triazole incorporation: : Through click chemistry, an alkyne and an azide functional group are reacted to form the 1H-1,2,3-triazole core.

  • Final Assembly: : The final step typically involves coupling all fragments through appropriate coupling agents (e.g., DCC, EDC) to connect the triazole and pyrrolidin-2-one units.

Industrial Production Methods

Scaling this synthesis to an industrial level requires optimizing reaction conditions, such as:

  • Using high-purity reagents

  • Applying continuous flow synthesis to control reaction parameters better

  • Ensuring effective separation and purification steps, such as crystallization, distillation, and chromatography

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one undergoes several types of reactions:

  • Oxidation: : Primarily involving the pyrrolidone ring.

  • Reduction: : Involving the azetidine and triazole rings under controlled conditions.

  • Substitution: : Mostly seen on the phenyl ring, given the influence of the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or PCC.

  • Reduction: : Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., NaBH4).

  • Substitution: : Halogenation, nitration, and sulfonation reactions facilitated by corresponding halogen, nitrate, or sulfonyl compounds.

Major Products

  • Oxidation Products: : Typically carboxylic acids and ketones.

  • Reduction Products: : Amines and alkanes.

  • Substitution Products: : Varied depending on substituents added to the phenyl ring.

Scientific Research Applications

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is utilized in:

  • Chemistry: : As a building block for synthesizing novel compounds.

  • Biology: : As a tool for studying enzyme interactions and protein-ligand binding.

  • Medicine: : Potential application in drug development due to its unique structural features aiding in activity modulation.

  • Industry: : Used in designing materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism revolves around its ability to interact with biological targets. Its triazole and pyrrolidinone moieties play critical roles in:

  • Molecular Targets and Pathways: : They bind selectively to enzymes and receptors, modulating biochemical pathways. The trifluoromethyl group enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

  • Compound A: 1-((1-(1-((3,3,3-Trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS 2034563-85-2, ) Key Difference: Replaces the acetyl group with a sulfonyl-linked trifluoropropyl chain. Implications: Sulfonyl groups enhance electrophilicity and may improve target binding via polar interactions. Molecular Weight: 381.38 vs. ~380 (estimated for the target compound).
  • Compound B: 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one () Key Difference: Substitutes azetidine with a piperidine ring (6-membered vs. 4-membered) and introduces a thioether group. The isopropylthio group may enhance metabolic stability but could introduce steric hindrance .

Triazole-Linked Heterocycles

  • Compound C: 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one () Key Difference: Replaces the triazole with a triazine ring and adds a phenethylamino side chain. Implications: Triazines are more electron-deficient than triazoles, altering π-π stacking interactions. The phenethyl group may improve CNS penetration but could increase off-target risks . Synthesis: Uses nucleophilic substitution and coupling reactions, contrasting with the click chemistry likely employed for the target compound .
  • Compound D: (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () Key Difference: Incorporates a 1,2,4-triazole instead of 1,2,3-triazole and adds an α,β-unsaturated ketone. Implications: The conjugated enone system could confer reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes). The 1,2,4-triazole’s hydrogen-bonding capacity differs from 1,2,3-triazole, affecting target engagement .

Pyrrolidin-2-one Modifications

  • Compound E: 1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () Key Difference: Replaces the triazole-acetyl-azetidine system with a benzimidazole-phenoxypropyl group. Implications: Benzimidazole’s aromaticity and basicity may enhance DNA intercalation or kinase inhibition.

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight ~380 (estimated) 381.38 ~450 (estimated) 453.50
LogP Moderate (CF₃ group) High (sulfonyl-CF₃) High (thioether) Moderate (triazine)
Hydrogen Bond Acceptors 6 (triazole, carbonyl) 7 (sulfonyl, triazole) 6 (piperidine, triazole) 8 (triazine, amine)
Synthetic Route Click chemistry (inferred) Sulfonylation Nucleophilic substitution Coupling reactions

Biological Activity

The compound 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, a triazole ring, and a pyrrolidine moiety, contributing to its unique biological profile. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole structure is known to interfere with fungal cell wall synthesis and has been demonstrated to inhibit various bacterial strains.

Anticancer Properties

Research has shown that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways. A study indicated that triazole derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Triazole derivatives have been studied for their ability to inhibit enzymes such as phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis. This inhibition can lead to herbicidal effects, making it a candidate for agricultural applications.

Case Studies

  • Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry demonstrated that triazole compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent .
  • Anticancer Activity :
    In vitro studies have shown that triazole-based compounds can significantly reduce the viability of various cancer cell lines. For example, one study found that a related triazole derivative induced cell cycle arrest and apoptosis in breast cancer cells through the activation of p53 pathways .
  • Herbicidal Potential :
    Research on herbicides has revealed that triazole derivatives can effectively inhibit PDS, leading to reduced growth in target weed species. This suggests potential applications in agricultural settings for controlling unwanted vegetation while minimizing harm to crops .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
HerbicidalInhibition of phytoene desaturase

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